molecular formula C17H23BrN2O4 B13921994 Tert-butyl 4-(3-bromo-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate

Tert-butyl 4-(3-bromo-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate

Cat. No.: B13921994
M. Wt: 399.3 g/mol
InChI Key: JULZCRDAJLDNFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-bromo-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can modify the methoxycarbonyl group .

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-bromo-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring and the substituted phenyl group can interact with various enzymes and receptors, leading to biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

Molecular Formula

C17H23BrN2O4

Molecular Weight

399.3 g/mol

IUPAC Name

tert-butyl 4-(3-bromo-4-methoxycarbonylphenyl)piperazine-1-carboxylate

InChI

InChI=1S/C17H23BrN2O4/c1-17(2,3)24-16(22)20-9-7-19(8-10-20)12-5-6-13(14(18)11-12)15(21)23-4/h5-6,11H,7-10H2,1-4H3

InChI Key

JULZCRDAJLDNFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)C(=O)OC)Br

Origin of Product

United States

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